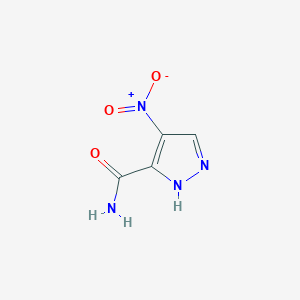

4-Nitro-1H-pyrazole-3-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-nitro-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N4O3/c5-4(9)3-2(8(10)11)1-6-7-3/h1H,(H2,5,9)(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVHOGXCJBBYKOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1[N+](=O)[O-])C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Nitro-1H-pyrazole-3-carboxamide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2][3] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it an ideal framework for designing novel therapeutic agents.[2] This guide focuses on a specific, yet highly significant, derivative: 4-Nitro-1H-pyrazole-3-carboxamide . The introduction of a nitro group and a carboxamide moiety onto the pyrazole ring creates a molecule with a distinct reactivity profile and a high potential for further functionalization, making it a valuable building block in drug discovery and materials science.[4] This document provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a particular focus on its relevance to researchers in the pharmaceutical sciences.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. While experimental data for this specific compound is not extensively reported in the literature, we can infer and present key characteristics based on available information for closely related structures and its precursor, 4-Nitro-1H-pyrazole-3-carboxylic acid.

| Property | Value | Source/Comment |

| Molecular Formula | C₄H₄N₄O₃ | [5] |

| Molecular Weight | 156.1 g/mol | [5] |

| Appearance | Expected to be a solid. | Based on related pyrazole derivatives. |

| Melting Point | Not explicitly reported. The precursor, 4-Nitro-1H-pyrazole-3-carboxylic acid, has a melting point of 223-225 °C (with decomposition). The melting point of the carboxamide is likely to be different. For comparison, 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide has a melting point of 141-143 °C.[6] | |

| Solubility | Expected to have limited solubility in water and better solubility in polar organic solvents like DMSO and DMF. | General solubility trends for similar organic compounds. |

| CAS Number | 65190-36-5 | [5][7] |

Spectroscopic Data (Predicted and Inferred)

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrazole ring proton and the amide protons. The chemical shift of the C5-H of the pyrazole ring will be influenced by the electron-withdrawing nitro group at the C4 position. The amide protons (NH₂) will likely appear as a broad singlet, and its chemical shift could be solvent-dependent. For comparison, the ¹H NMR spectrum of the precursor, methyl 4-nitro-1H-pyrazole-3-carboxylate, in DMSO-d₆ shows a signal at δ 14.4 (s, 1H, NH) and 8.9 (s, 1H, CH).[1][8]

-

¹³C NMR: The carbon NMR spectrum will reflect the electronic environment of each carbon atom. The carbon atoms of the pyrazole ring will have characteristic chemical shifts, with the C4 bearing the nitro group being significantly deshielded. The carbonyl carbon of the carboxamide group will appear in the typical downfield region for amides.

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present in the molecule. Key expected absorption bands include:

-

N-H stretching: Around 3400-3200 cm⁻¹ for the amide and pyrazole N-H groups.

-

C=O stretching: A strong absorption band around 1680-1640 cm⁻¹ for the amide carbonyl group.

-

N-O stretching (nitro group): Two characteristic strong bands around 1550-1500 cm⁻¹ (asymmetric) and 1360-1300 cm⁻¹ (symmetric).

-

C=N and C=C stretching: In the 1600-1400 cm⁻¹ region, characteristic of the pyrazole ring.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M+) would be expected at m/z 156. Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and the carboxamide group (CONH₂).

Synthesis of this compound

The synthesis of this compound typically proceeds through a two-step process starting from a suitable pyrazole precursor. The general strategy involves the nitration of a pyrazole-3-carboxylic acid derivative followed by amidation.

Conceptual Synthesis Workflow

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol (Amidation of 4-Nitro-1H-pyrazole-3-carboxylic acid)

This protocol is adapted from general procedures for the synthesis of pyrazole carboxamides.[9][10]

-

Activation of the Carboxylic Acid:

-

To a solution of 4-Nitro-1H-pyrazole-3-carboxylic acid (1 equivalent) in a suitable aprotic solvent (e.g., anhydrous THF or DMF), add a coupling agent such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) or a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and an amine base like N,N-diisopropylethylamine (DIPEA) (2 equivalents).

-

Alternatively, the carboxylic acid can be converted to the acid chloride by reacting with thionyl chloride (SOCl₂) or oxalyl chloride in the presence of a catalytic amount of DMF.[9]

-

-

Amidation:

-

To the activated carboxylic acid solution, add a source of ammonia, such as a solution of ammonia in an organic solvent or ammonium chloride in the presence of a base, at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

-

Work-up and Purification:

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl), a saturated solution of sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

-

Chemical Reactivity

The chemical reactivity of this compound is governed by the interplay of the pyrazole ring, the electron-withdrawing nitro group, and the carboxamide functionality.

Reactivity of the Pyrazole Ring

-

Electrophilic Substitution: The pyrazole ring is generally susceptible to electrophilic attack. However, the presence of the strongly deactivating nitro group at the C4 position makes further electrophilic substitution on the ring challenging.[11][12] If a reaction were to occur, it would likely be directed to the C5 position, though requiring harsh reaction conditions.

-

N-Alkylation/Arylation: The pyrazole N-H is acidic and can be deprotonated with a suitable base, allowing for subsequent alkylation or arylation at the N1 position. This is a common strategy for modifying the properties of pyrazole-based compounds.

Reactivity of the Nitro Group

-

Reduction: The nitro group is readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C), or metals in acidic media (e.g., SnCl₂/HCl).[13] This transformation is particularly valuable as it provides access to 4-amino-1H-pyrazole-3-carboxamide, a versatile intermediate for further diversification.[9]

Reactivity of the Carboxamide Group

-

Hydrolysis: The amide bond can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions, although this typically requires heating.

-

Dehydration: The primary amide can be dehydrated to the corresponding nitrile using dehydrating agents like phosphorus pentoxide (P₂O₅) or trifluoroacetic anhydride (TFAA).

Nucleophilic Aromatic Substitution

The electron-deficient nature of the pyrazole ring, further enhanced by the nitro group, makes the molecule susceptible to nucleophilic aromatic substitution (SNAr). While the nitro group itself is not a leaving group, it activates the ring towards the displacement of a suitable leaving group at an adjacent position. In the absence of a leaving group, nucleophilic attack can still occur, leading to the formation of Meisenheimer-type adducts.[14]

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable starting point for the synthesis of a wide range of biologically active molecules. The ability to selectively modify the pyrazole ring, the nitro group, and the carboxamide functionality allows for the creation of diverse chemical libraries for screening against various therapeutic targets.

As a Precursor for Kinase Inhibitors

A significant application of this scaffold is in the development of kinase inhibitors for cancer therapy. For instance, derivatives of 4-amino-1H-pyrazole-3-carboxamide (obtained by reduction of the nitro group) have been synthesized and shown to exhibit potent inhibitory activity against kinases such as Fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs), which are implicated in acute myeloid leukemia (AML).[9]

Caption: Pathway from this compound to kinase inhibitors.

Other Potential Therapeutic Areas

The broader class of pyrazole carboxamides has demonstrated a wide range of biological activities, suggesting that derivatives of this compound could be explored for:

-

Antimicrobial agents: Pyrazole-containing compounds have shown promise as antibacterial and antifungal agents.[10]

-

Anti-inflammatory drugs: The pyrazole scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs).

-

Antiviral compounds: Certain pyrazole derivatives have been investigated for their antiviral properties.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. Based on the safety data for its precursor, 4-Nitro-1H-pyrazole-3-carboxylic acid, the compound should be considered as a potential irritant to the skin, eyes, and respiratory system.[15] It is advisable to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable building block for organic synthesis, particularly in the field of medicinal chemistry. Its well-defined chemical properties and multiple points for diversification make it an attractive starting material for the development of novel therapeutic agents. While specific experimental data for this compound is somewhat limited in the public domain, this guide provides a comprehensive overview based on available information and established chemical principles. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted and holds the potential to unlock new avenues in drug discovery and materials science.

References

-

PubChem. (n.d.). 4-Nitro-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

- Fisher Scientific. (n.d.).

- Zhi, Y., Wang, Z., Yao, C., Li, B., Heng, H., Cai, J., ... & Lu, T. (2020). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 25(18), 4253.

- Patel, A. B., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(5), 1045-1051.

- Jean, M., et al. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Organic Letters, 26(28), 5946–5950.

-

Scribd. (n.d.). Complete Electrophilic Substitution Reactions Pyrazole. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). Retrieved from [Link]

-

Jinan Xinnuo Pharmaceutical Technology Co., Ltd. (n.d.). 1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. Retrieved from [Link]

-

precisionFDA. (n.d.). 4-NITRO-1H-PYRAZOL-3-CARBOXYLIC ACID. Retrieved from [Link]

-

Pearson+. (2023, December 20). The nitro group directs electrophilic aromatic substitution to th.... Retrieved from [Link]

-

American Elements. (n.d.). Ethyl 4-nitro-1H-pyrazole-3-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts (ppm) of C-nitropyrazoles. Retrieved from [Link]

-

ResearchGate. (2020, August 23). H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. Retrieved from [Link]

-

Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

-

Master Organic Chemistry. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]

-

Frontiers in Chemistry. (2020, February 10). Electrophilically Activated Nitroalkanes in Reactions With Carbon Based Nucleophiles. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). Pyrazole-3-carboxylic acid. Retrieved from [Link]

-

NIST WebBook. (n.d.). 1H-Pyrazole, 4-nitro-. Retrieved from [Link]

-

PubChem. (n.d.). 4-Nitro-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Pyrazole structure highlighting the nucleophilic and electrophilic.... Retrieved from [Link]

-

MDPI. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from [Link]

-

ResearchGate. (n.d.). Combining Performance with Thermal Stability: Synthesis and Characterization of 5‐(3,5‐Dinitro‐1H‐pyrazol‐4‐yl)‐1H‐tetrazole and its Energetic Derivatives. Retrieved from [Link]

-

NIST WebBook. (n.d.). 1H-Pyrazole. Retrieved from [Link]

-

ResearchGate. (n.d.). The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic.... Retrieved from [Link]

Sources

- 1. 1H-Pyrazole-3-carboxylic acid, 4-nitro-, methyl ester synthesis - chemicalbook [chemicalbook.com]

- 2. spectrabase.com [spectrabase.com]

- 3. 138786-86-4|Methyl 4-nitro-1H-pyrazole-3-carboxylate|BLD Pharm [bldpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. scbt.com [scbt.com]

- 6. echemi.com [echemi.com]

- 7. 65190-36-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 8. 1H-Pyrazole-3-carboxylic acid, 4-nitro-, methyl ester(138786-86-4) 1H NMR spectrum [chemicalbook.com]

- 9. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jocpr.com [jocpr.com]

- 11. scribd.com [scribd.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. mdpi.com [mdpi.com]

- 15. 4-Nitro-1H-pyrazole-3-carboxylic acid | C4H3N3O4 | CID 219739 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Guide to 4-Nitro-1H-pyrazole-3-carboxamide for Advanced Drug Discovery

Introduction: Elucidating the Molecular Signature of a Key Pharmacophore

4-Nitro-1H-pyrazole-3-carboxamide stands as a pivotal molecular scaffold in contemporary drug discovery and development. Its inherent structural motifs, including the nitro-substituted pyrazole core and the carboxamide functionality, contribute to a unique electronic and steric profile, rendering it a valuable precursor for a diverse array of bioactive molecules. From kinase inhibitors to novel antimicrobial agents, the strategic modification of this core structure has led to the generation of promising therapeutic candidates.[1][2]

This in-depth technical guide provides a comprehensive overview of the key spectroscopic characteristics of this compound. In the absence of a complete, publicly available experimental dataset for this specific molecule, this guide presents a robust, predicted spectral analysis grounded in the established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). The predictions are derived from a careful examination of the spectral data of its immediate precursor, 4-Nitro-1H-pyrazole-3-carboxylic acid, and a thorough understanding of the spectroscopic consequences of the conversion of a carboxylic acid to a primary amide. This approach offers researchers and drug development professionals a reliable framework for the identification and characterization of this important synthetic intermediate.

Predicted Spectral Data Summary

The following tables summarize the predicted spectral data for this compound. These predictions are based on the known data for 4-Nitro-1H-pyrazole-3-carboxylic acid and established spectroscopic principles.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |

| ~14.0 | broad singlet | 1H | N-H (pyrazole) | The acidic proton on the pyrazole ring is expected to be highly deshielded and will likely appear as a broad singlet at a very downfield chemical shift, similar to the carboxylic acid precursor. |

| ~8.7 | singlet | 1H | C5-H | The proton at the 5-position of the pyrazole ring is adjacent to the electron-withdrawing nitro group and is expected to have a chemical shift comparable to that observed in the carboxylic acid precursor. |

| ~7.8 | broad singlet | 1H | N-H (amide) | One of the amide protons is expected to be a broad singlet in the downfield region due to hydrogen bonding and quadrupole broadening from the nitrogen atom. |

| ~7.6 | broad singlet | 1H | N-H (amide) | The second amide proton will also appear as a broad singlet, potentially at a slightly different chemical shift than the first due to restricted rotation around the C-N bond. |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |

| ~160 | C=O (amide) | The amide carbonyl carbon is expected to be slightly upfield compared to the carboxylic acid carbonyl (~162 ppm) due to the electron-donating effect of the nitrogen atom. |

| ~145 | C4-NO₂ | The carbon bearing the nitro group is expected to have a chemical shift similar to that in the carboxylic acid precursor. |

| ~138 | C5-H | The chemical shift of this carbon is anticipated to be largely unaffected by the change from a carboxylic acid to a carboxamide. |

| ~130 | C3-C=O | The carbon at the 3-position, attached to the carboxamide group, will have a chemical shift similar to the corresponding carbon in the carboxylic acid. |

Table 3: Predicted FT-IR Spectral Data (ATR)

| Frequency (cm⁻¹) | Intensity | Assignment | Rationale for Prediction |

| 3400-3200 | Strong, Broad | N-H stretch (amide) | The two N-H bonds of the primary amide will give rise to two stretching bands in this region. These bands are typically strong and broadened due to hydrogen bonding. |

| ~3100 | Medium | N-H stretch (pyrazole) | The N-H stretch of the pyrazole ring is expected in this region. |

| ~1680 | Strong | C=O stretch (Amide I) | The amide carbonyl stretch (Amide I band) is expected at a lower wavenumber compared to the carboxylic acid C=O stretch (~1720 cm⁻¹) due to resonance delocalization involving the nitrogen lone pair. |

| ~1620 | Medium | N-H bend (Amide II) | The N-H bending vibration (Amide II band) is a characteristic feature of primary amides. |

| 1550 & 1350 | Strong | N-O stretch (nitro) | Asymmetric and symmetric stretching vibrations of the nitro group are expected at these characteristic frequencies. |

Table 4: Predicted Mass Spectrometry Data (ESI+)

| m/z | Ion | Rationale for Prediction |

| 157.04 | [M+H]⁺ | The protonated molecular ion is expected to be the base peak in the positive ion mode Electrospray Ionization (ESI) mass spectrum. |

| 140.03 | [M+H-NH₃]⁺ | Loss of ammonia from the protonated molecular ion is a common fragmentation pathway for primary amides. |

| 111.02 | [M+H-NH₃-CO]⁺ | Subsequent loss of carbon monoxide from the [M+H-NH₃]⁺ ion is a plausible fragmentation. |

In-Depth Spectroscopic Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is expected to be relatively simple, displaying four distinct signals. The most downfield proton is anticipated to be the N-H of the pyrazole ring, a consequence of its acidic nature and involvement in hydrogen bonding. The proton at the C5 position of the pyrazole ring is significantly deshielded by the adjacent electron-withdrawing nitro group. The two protons of the primary amide group are expected to appear as two separate broad singlets due to slow rotation about the C-N amide bond at room temperature, a common phenomenon in NMR spectroscopy of amides.

In the ¹³C NMR spectrum, the carbonyl carbon of the amide group is a key diagnostic signal. Its predicted upfield shift relative to the carboxylic acid precursor is a direct result of the mesomeric effect of the nitrogen atom, which donates electron density to the carbonyl carbon, increasing its shielding. The remaining carbon signals of the pyrazole ring are expected to show minimal deviation from those of the carboxylic acid precursor, as the electronic influence of the carboxamide group is largely localized.

Infrared (IR) Spectroscopy

The IR spectrum provides critical information about the functional groups present. The most telling transformation from the carboxylic acid to the carboxamide is the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of two distinct N-H stretching bands for the primary amide in the 3400-3200 cm⁻¹ region. Furthermore, the carbonyl stretching frequency (Amide I band) is predicted to shift to a lower wavenumber (~1680 cm⁻¹) compared to the carboxylic acid (~1720 cm⁻¹). This shift is a hallmark of the amide functional group and is attributed to the resonance delocalization of the nitrogen lone pair, which reduces the double bond character of the carbonyl group. The presence of a medium intensity N-H bending vibration (Amide II band) around 1620 cm⁻¹ further confirms the presence of the primary amide. The strong absorptions corresponding to the asymmetric and symmetric stretches of the nitro group serve as additional diagnostic peaks.

Mass Spectrometry (MS)

Electrospray ionization in the positive ion mode (ESI+) is expected to readily produce the protonated molecular ion [M+H]⁺ at an m/z of 157.04, which would likely be the base peak. A characteristic fragmentation pathway for primary amides is the neutral loss of ammonia (NH₃), which would result in a fragment ion at m/z 140.03. Further fragmentation through the loss of carbon monoxide (CO) is also a probable event, leading to an ion at m/z 111.02. These predictable fragmentation patterns provide strong evidence for the presence of the primary carboxamide functionality.

Experimental Protocols

The acquisition of high-quality spectral data is paramount for accurate structural elucidation. The following sections detail standardized protocols for the analysis of this compound.

NMR Spectroscopy: A Workflow for Structural Confirmation

Caption: Workflow for NMR data acquisition and processing.

Detailed Steps:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution by vortexing. Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to the ¹H spectrum due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline corrections. For the ¹H spectrum, integrate the signals to determine the relative proton ratios. For both spectra, pick the peaks to determine their precise chemical shifts.

FT-IR Spectroscopy: Probing Functional Groups

Caption: Workflow for FT-IR data acquisition using an ATR accessory.

Detailed Steps:

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a soft cloth dampened with isopropanol.

-

Background Collection: Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

-

Sample Application: Place a small amount of the solid this compound sample onto the center of the ATR crystal.

-

Data Acquisition: Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal. Collect the infrared spectrum.

-

Data Analysis: Identify the characteristic absorption bands and compare them to the predicted values.

-

Cleaning: After analysis, raise the press arm, remove the sample, and clean the ATR crystal with isopropanol.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Caption: Workflow for ESI-MS data acquisition.

Detailed Steps:

-

Sample Preparation: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of about 10 µg/mL using a mixture of acetonitrile and water (typically 50:50) with 0.1% formic acid to promote protonation. Filter the final solution through a 0.22 µm syringe filter to remove any particulates.

-

Instrument Setup: Calibrate the mass spectrometer according to the manufacturer's instructions.

-

Data Acquisition: Infuse the sample solution into the electrospray ionization (ESI) source at a constant flow rate. Optimize the source parameters (e.g., capillary voltage, gas flow rates, and temperature) to maximize the signal of the ion of interest. Acquire the mass spectrum in the positive ion mode over an appropriate m/z range.

-

Data Analysis: Identify the protonated molecular ion [M+H]⁺ and compare its measured m/z value to the calculated exact mass. Analyze the fragmentation pattern to confirm the presence of the primary amide and other structural features.

Conclusion

This technical guide provides a detailed, predicted spectroscopic characterization of this compound, a compound of significant interest in medicinal chemistry. By leveraging the known spectral data of its carboxylic acid precursor and applying fundamental spectroscopic principles, this guide offers a reliable reference for researchers engaged in the synthesis and development of novel therapeutics based on this versatile scaffold. The inclusion of detailed experimental protocols further equips scientists with the practical knowledge required to obtain high-quality data for the unambiguous identification and characterization of this and related molecules. As the quest for new and effective drugs continues, a thorough understanding of the molecular signatures of key building blocks like this compound will remain an indispensable asset.

References

-

Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). PubMed Central. [Link]

-

Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]

Sources

The 4-Nitro-1H-pyrazole-3-carboxamide Scaffold: A Cornerstone for Potent and Selective Enzyme Inhibition

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Pyrazole Core in Modern Medicinal Chemistry

The pyrazole ring system is a foundational heterocyclic motif in medicinal chemistry, renowned for its metabolic stability and versatile synthetic handles.[1][2] Pyrazole-containing compounds have demonstrated an extensive range of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[3] Within this class, the 4-Nitro-1H-pyrazole-3-carboxamide structure represents a particularly valuable scaffold. While not typically a biologically active agent in its own right, it serves as a crucial intermediate—a molecular building block—for the synthesis of highly potent and selective modulators of critical biological targets.[4] Its inherent chemical reactivity, stemming from the nitro and carboxamide groups, allows for diverse functionalization, enabling the precise tailoring of derivatives to fit the active sites of specific enzymes.[4] This guide provides an in-depth exploration of the mechanisms of action for key therapeutic agents derived from this versatile scaffold, with a primary focus on their role in oncology as kinase inhibitors.

Part 1: Dual Inhibition of FLT3 and Cyclin-Dependent Kinases in Acute Myeloid Leukemia (AML)

A prominent application of the this compound scaffold is in the development of dual inhibitors targeting Fms-like receptor tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs). Mutations in the FLT3 gene are among the most common genetic alterations in AML, leading to constitutive kinase activation and uncontrolled cell proliferation.[5] CDKs, particularly CDK2 and CDK4, are master regulators of the cell cycle. Their simultaneous inhibition offers a synergistic approach to halt cancer progression.

Mechanism of Action: ATP-Competitive Inhibition

Derivatives built upon the this compound core have been engineered to function as Type I kinase inhibitors, meaning they bind to the active, "DFG-in" conformation of the kinase at the ATP-binding site.[5] This competitive inhibition prevents the binding of endogenous ATP, thereby blocking the downstream phosphorylation cascade that drives cell proliferation and survival.

Molecular docking studies on lead compounds, such as compound 8t from recent literature, reveal the precise interactions underpinning this potent inhibition. The pyrazole-3-carboxamide core is instrumental in anchoring the molecule within the kinase hinge region, forming conserved hydrogen bonds.[5] For instance, in both CDK2 and FLT3, this core structure forms three critical hydrogen bonds with the backbone of the hinge region.[5] Appended moieties, synthesized onto the core scaffold, extend into adjacent hydrophobic pockets and solvent-accessible areas, conferring both potency and selectivity. In the case of compound 8t , a piperazine group forms an additional hydrogen bond with GLU85 in CDK2 and ASN701 in FLT3, further stabilizing the inhibitor-enzyme complex.[5]

Part 2: Broader Applications of the Pyrazole-Carboxamide Scaffold

The utility of the this compound scaffold extends beyond kinase inhibition, serving as a template for inhibitors of other critical enzyme families.

-

Nitric Oxide Synthase (NOS) Inhibition: Pyrazole-1-carboxamidines act as competitive inhibitors of all three NOS isoforms (iNOS, eNOS, nNOS). [6][7]The parent 1H-Pyrazole-1-carboxamidine (PCA) is a potent inhibitor with an IC₅₀ of 0.2 µM for all isoforms. [6]Interestingly, substitutions on the pyrazole ring can introduce selectivity. For example, 4-methyl-PCA shows a preference for iNOS (IC₅₀ = 2.4 µM) over other isoforms, making it a valuable tool for studying inflammatory processes where iNOS is upregulated. [6]* Succinate Dehydrogenase (SDH) Inhibition: In the field of agriculture, pyrazole-4-carboxamide derivatives have been developed as potent fungicides. [8]These compounds target succinate dehydrogenase (also known as Complex II) in the mitochondrial electron transport chain. By blocking SDH, they disrupt fungal respiration, leading to cell death. Molecular docking suggests these compounds occupy the ubiquinone-binding site of the enzyme. [8]* Antiviral Activity (SARS-CoV-2): In-silico studies have explored the potential of a related derivative, 4-nitro-N-1H-pyrazol-3-ylbenzamide, as an inhibitor of the SARS-CoV-2 main protease (Mpro). [9]Computational models predict favorable binding scores, suggesting that the pyrazole scaffold could be adapted to target viral proteases, though this requires experimental validation. [9]

Conclusion

The this compound core is a privileged scaffold in medicinal chemistry. It is not a drug in itself, but rather a foundational platform from which a remarkable diversity of potent and selective enzyme inhibitors can be constructed. Its synthetic tractability allows for fine-tuning of molecular interactions to achieve desired pharmacological profiles. As demonstrated by the development of dual FLT3/CDK inhibitors for AML, NOS inhibitors for inflammation research, and SDH inhibitors for agriculture, this unassuming chemical intermediate is a powerful engine for innovation across multiple scientific disciplines. Future research will undoubtedly continue to unlock new therapeutic applications derived from this versatile molecular architecture.

References

Sources

- 1. jocpr.com [jocpr.com]

- 2. researchgate.net [researchgate.net]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1H-pyrazole-1-carboxamidines: new inhibitors of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In-silico investigation of 4-nitro-N-1H-pyrazol-3-ylbenzamide towards its potential use against SARS-CoV-2: a DFT, molecular docking and molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unseen Potential: A Technical Guide to the Biological Activity of the 4-Nitro-1H-pyrazole-3-carboxamide Scaffold

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as privileged structures, offering a versatile backbone for the development of novel therapeutic agents. The 1H-pyrazole-3-carboxamide moiety is one such scaffold, and its derivatization, particularly with the introduction of a nitro group at the 4-position, unlocks a compelling array of biological activities. This guide delves into the core biological potential of the 4-Nitro-1H-pyrazole-3-carboxamide structure, synthesizing data from numerous studies to provide a comprehensive technical overview for researchers in drug discovery and development. While this specific compound is often an intermediate, its structural motifs are critical to the bioactivity of a plethora of derivatives, primarily in oncology and infectious diseases.

The this compound Core: A Chemical and Biological Overview

The this compound structure combines the stability and aromaticity of the pyrazole ring with the hydrogen bonding capabilities of the carboxamide group and the electron-withdrawing nature of the nitro group. This unique combination of functionalities imparts specific physicochemical properties that are advantageous for biological interactions. The pyrazole ring itself is a bioisostere of other aromatic systems and is found in numerous FDA-approved drugs.[1][2] The carboxamide group is a common feature in drug molecules, participating in crucial hydrogen bond interactions with biological targets. The nitro group, while sometimes associated with toxicity, is also a key pharmacophore in several antimicrobial and anticancer drugs, often mediating its effect through bioreduction in hypoxic environments or by influencing the electronic properties of the molecule.[3]

Chemical Structure:

-

IUPAC Name: this compound

-

Molecular Formula: C₄H₃N₄O₃

-

Molecular Weight: 157.09 g/mol [4]

The synthesis of derivatives based on this core typically involves the initial preparation of 4-nitro-1H-pyrazole-3-carboxylic acid, which is then activated and coupled with a diverse range of amines to generate a library of carboxamide derivatives.[5]

Anticancer Activity: A Prominent Therapeutic Avenue

The most significant body of research surrounding the this compound scaffold lies in its application to oncology. Derivatives incorporating this core have demonstrated potent activity against various cancer types, most notably acute myeloid leukemia (AML).

Mechanism of Action: Kinase Inhibition

A primary mechanism of anticancer action for these derivatives is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways that are often dysregulated in cancer.

-

FLT3 and CDK Inhibition: A series of novel 1H-pyrazole-3-carboxamide derivatives have been designed and synthesized as potent inhibitors of Fms-like receptor tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs).[5] FLT3 is a key target in AML, with mutations in this kinase occurring in approximately 30% of patients.[5] The pyrazole-3-carboxamide skeleton is instrumental in binding to the ATP-binding site of these kinases, forming conserved hydrogen bonds with the hinge region.[5] The 4-nitro group, or its reduced amino derivative, often plays a role in modulating the electronic properties of the pyrazole ring and can participate in additional interactions within the binding pocket. One notable compound, 8t from a specific study, exhibited exceptionally strong activity against FLT3 (IC₅₀: 0.089 nM) and CDK2/4 (IC₅₀: 0.719/0.770 nM).[5] This compound also showed potent anti-proliferative effects against the MV4-11 AML cell line (IC₅₀: 1.22 nM).[5]

Caption: FLT3 Signaling Inhibition by Pyrazole Derivatives.

Mechanism of Action: DNA Interaction

Beyond kinase inhibition, certain 1H-pyrazole-3-carboxamide derivatives have been shown to exert their anticancer effects through direct interaction with DNA.

-

DNA Minor Groove Binding: Studies have demonstrated that some of these compounds can bind to the minor groove of DNA.[6] This interaction can disrupt DNA replication and transcription, ultimately leading to apoptosis of the cancer cells. The binding affinity of these compounds to calf thymus DNA has been quantified, with some derivatives showing strong binding constants.[6] Furthermore, these compounds have shown the ability to cleave supercoiled plasmid DNA, indicating a direct damaging effect on DNA integrity.[6]

Quantitative Data on Anticancer Activity

| Compound Class | Target | Cell Line | IC₅₀/GI₅₀ | Reference |

| 1H-pyrazole-3-carboxamide derivative (8t) | FLT3 | - | 0.089 nM | [5] |

| 1H-pyrazole-3-carboxamide derivative (8t) | CDK2 | - | 0.719 nM | [5] |

| 1H-pyrazole-3-carboxamide derivative (8t) | CDK4 | - | 0.770 nM | [5] |

| 1H-pyrazole-3-carboxamide derivative (8t) | - | MV4-11 (AML) | 1.22 nM | [5] |

| Thienopyrimidine-pyrazole derivatives | - | HTC-116 | 1.51 µM | [2] |

| Thienopyrimidine-pyrazole derivatives | - | MCF-7 | 7.68 µM | [2] |

Antimicrobial Activity: A Renewed Area of Interest

The pyrazole nucleus is a well-established pharmacophore in the development of antimicrobial agents.[1][7][8] The inclusion of a nitro group can enhance this activity, as seen in many nitroaromatic antimicrobial drugs.

Antibacterial and Antifungal Properties

-

Broad-Spectrum Potential: Derivatives of pyrazole carboxamides have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][7] For instance, a study on 1-(2-hydroxyethyl)-3-nitro-4-pyrazolecarboxamide demonstrated an antibacterial spectrum similar to nitrofurantoin, with lower inhibitory concentrations.[9] This compound was effective against experimental bacterial infections in mice and showed low toxicity.[9] Other studies have reported pyrazole derivatives with potent activity against E. coli and S. epidermidis.[7]

-

Mechanism of Action: While not always fully elucidated, the antimicrobial action of nitro-containing heterocycles often involves the enzymatic reduction of the nitro group within the microbial cell. This process generates reactive nitrogen species that can damage cellular macromolecules, including DNA, leading to cell death.[3]

Quantitative Data on Antimicrobial Activity

| Compound Class/Name | Organism | MIC | Reference |

| Pyrazole derivative (3) | E. coli | 0.25 µg/mL | [7] |

| Pyrazole derivative (4) | S. epidermidis | 0.25 µg/mL | [7] |

| Pyrazole derivative (2) | Aspergillus niger | 1 µg/mL | [7] |

Experimental Protocols: A Guide for Practical Application

To facilitate further research in this area, the following are representative, high-level protocols for assessing the biological activities of novel this compound derivatives.

In Vitro Kinase Inhibition Assay (e.g., FLT3)

Caption: Workflow for an In Vitro Kinase Inhibition Assay.

-

Reagent Preparation: Prepare solutions of recombinant FLT3 kinase, a suitable kinase buffer (containing MgCl₂, DTT, etc.), ATP, a specific peptide substrate, and the test compound (solubilized in DMSO) at various concentrations.

-

Reaction Setup: In a 96-well plate, add the kinase, substrate, and test compound to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

-

Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays (e.g., Kinase-Glo®) that measure the amount of remaining ATP.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

-

Preparation of Inoculum: Grow the microbial strain (e.g., E. coli) in a suitable broth medium to a standardized cell density (e.g., 0.5 McFarland standard).

-

Compound Dilution: Prepare a serial dilution of the test compound in a 96-well microtiter plate using the appropriate growth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microbe, no compound) and a negative control (medium, no microbe).

-

Incubation: Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C for E. coli) for 18-24 hours.

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Directions

The this compound core is a highly valuable scaffold in medicinal chemistry. While the parent molecule itself is primarily a synthetic intermediate, its structural features are integral to the potent biological activities of its numerous derivatives. The demonstrated efficacy of these compounds as kinase inhibitors for cancer therapy and as broad-spectrum antimicrobial agents highlights the vast potential of this chemical class.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the amine portion of the carboxamide will likely yield compounds with improved potency and selectivity.

-

Pharmacokinetic Profiling: In-depth ADME (absorption, distribution, metabolism, and excretion) studies are necessary to advance promising lead compounds towards clinical development.

-

Mechanism of Action Elucidation: Further investigation into the precise molecular interactions with target proteins and the mechanisms of antimicrobial action will facilitate rational drug design.

By leveraging the foundational knowledge of the this compound core, the scientific community is well-positioned to develop the next generation of targeted therapies for cancer and infectious diseases.

References

-

Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). PubMed Central. [Link]

-

Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. J-Stage. [Link]

-

New Synthetic Antibacterial Compound, 1-(2-hydroxyethyl)-3-nitro-4-pyrazole Carboxamide. Antimicrobial Agents and Chemotherapy. [Link]

-

Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. Biointerface Research in Applied Chemistry. [Link]

-

Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]

-

Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. ACS Omega. [Link]

-

Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules. [Link]

-

Synthesis, Biological Evaluation, and Molecular Docking of Novel Pyrazole-Nitrone Derivatives as EGFR-targeted Anticancer Agents. ResearchGate. [Link]

-

Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]

-

4-Nitro-1H-pyrazole-3-carboxylic acid | C4H3N3O4 | CID 219739. PubChem. [Link]

-

Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PMC - NIH. [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC - NIH. [Link]

-

Novel Nitro-Heteroaromatic Antimicrobial Agents for the Control and Eradication of Biofilm-Forming Bacteria. MDPI. [Link]

-

Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. ResearchGate. [Link]

-

Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. International Journal of Research and Development in Pharmacy & Life Sciences. [Link]

-

Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PMC - PubMed Central. [Link]

-

Design, synthesis and anti-microbial activity of 1H-pyrazole carboxylates. PubMed. [Link]

-

Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules. [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 4-Nitro-1H-pyrazole-3-carboxylic acid | C4H3N3O4 | CID 219739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and anti-microbial activity of 1H-pyrazole carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New synthetic antibacterial compound, 1-(2-hydroxyethyl)-3-nitro-4-pyrazole carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Significance of 4-Nitro-1H-pyrazole-3-carboxamide in Drug Discovery

An In-Depth Technical Guide to the Synthesis of 4-Nitro-1H-pyrazole-3-carboxamide

This compound is a pivotal heterocyclic building block in medicinal chemistry. Its structure, featuring a pyrazole core functionalized with both a nitro group and a carboxamide, makes it an exceptionally versatile intermediate for the synthesis of complex pharmaceutical agents. The pyrazole ring system is a well-established pharmacophore found in numerous biologically active compounds, prized for its metabolic stability and ability to participate in hydrogen bonding interactions.[1][2]

The primary significance of this compound lies in its role as a key precursor for the development of potent kinase inhibitors.[3] Specifically, it serves as a foundational scaffold for synthesizing inhibitors of Fms-like receptor tyrosine kinase 3 (FLT3), a crucial target in the treatment of acute myeloid leukemia (AML).[3][4] The nitro group at the C4 position acts as a precursor to an amino group, which can be further functionalized to explore the chemical space and optimize binding interactions with the target protein. This guide provides a detailed examination of the predominant synthesis pathway for this important intermediate, offering field-proven insights for researchers in drug development.

Dominant Synthesis Pathway: Amidation of a Carboxylic Acid Precursor

The most robust and widely adopted strategy for synthesizing this compound proceeds via a two-stage approach. The core logic is to first establish the 4-nitro-pyrazole-3-carboxylic acid scaffold and then convert the carboxylic acid moiety into the desired primary carboxamide. This method offers high yields and avoids potential side reactions associated with direct nitration of a pre-existing carboxamide.

The overall transformation is outlined below:

Caption: Overall two-stage synthesis pathway for this compound.

Stage 1: Synthesis of 4-Nitro-1H-pyrazole-3-carboxylic acid

The initial and most critical step is the regioselective nitration of the pyrazole ring. Pyrazole is an aromatic heterocycle susceptible to electrophilic substitution. Due to the electronic nature of the ring, electrophilic attack is strongly favored at the C4 position.[5] Direct nitration of pyrazole itself using mixed acids (a combination of concentrated nitric and sulfuric acid) is a common method to produce 4-nitropyrazole.[6] This same principle is applied to pyrazole-3-carboxylic acid or its ester derivatives.

Mechanistic Rationale: Electrophilic Aromatic Substitution

The nitration reaction proceeds via a classic electrophilic aromatic substitution mechanism. Sulfuric acid protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺). The π-electron system of the pyrazole ring then attacks the nitronium ion. The resulting intermediate, a sigma complex or arenium ion, is stabilized by resonance. Deprotonation at the C4 position by a weak base (like water or HSO₄⁻) restores the aromaticity of the ring, yielding the 4-nitro product. The directing effect of the two nitrogen atoms and the carboxyl group ensures high regioselectivity for the C4 position.

Caption: Mechanism of electrophilic nitration on the pyrazole ring.

Experimental Protocol: Synthesis of 4-Nitro-1H-pyrazole-3-carboxylic acid

This protocol is based on established methods for the nitration of pyrazole derivatives.

Materials:

-

1H-Pyrazole-3-carboxylic acid

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Fuming Nitric Acid (HNO₃, >90%)

-

Ice

-

Deionized Water

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 1H-pyrazole-3-carboxylic acid.

-

Cooling: Place the flask in an ice-salt bath and cool the contents to 0-5 °C.

-

Acid Addition: Slowly add concentrated sulfuric acid to the flask with continuous stirring, ensuring the temperature does not exceed 10 °C.

-

Nitrating Mixture: Prepare a nitrating mixture by carefully adding fuming nitric acid to concentrated sulfuric acid in a separate cooled flask.

-

Nitration: Add the cold nitrating mixture dropwise to the pyrazole solution via the dropping funnel. Meticulously maintain the reaction temperature between 0 and 5 °C throughout the addition.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. A precipitate should form.

-

Isolation: Collect the solid precipitate by vacuum filtration.

-

Washing: Wash the collected solid thoroughly with cold deionized water until the filtrate is neutral (pH ~7) to remove any residual acid.

-

Drying: Dry the product, 4-Nitro-1H-pyrazole-3-carboxylic acid, under vacuum to a constant weight. The product is typically an off-white or pale yellow solid.

Stage 2: Amidation of 4-Nitro-1H-pyrazole-3-carboxylic acid

The conversion of a carboxylic acid to a primary carboxamide is a standard transformation. To facilitate the reaction, the carboxylic acid is first activated by converting it into a more reactive acylating agent, typically an acid chloride. Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are the reagents of choice for this purpose.[4][7] The resulting acid chloride is then reacted with an ammonia source, such as aqueous ammonium hydroxide, to form the final product.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from procedures used in the synthesis of related pyrazole-carboxamide derivatives.[4]

Materials:

-

4-Nitro-1H-pyrazole-3-carboxylic acid

-

Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂)

-

N,N-Dimethylformamide (DMF, catalytic amount)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Concentrated Ammonium Hydroxide (NH₄OH, ~28-30%)

-

Ice

Procedure:

-

Acid Chloride Formation:

-

Suspend the 4-Nitro-1H-pyrazole-3-carboxylic acid in an anhydrous solvent like THF or DCM in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add a catalytic amount of DMF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride or oxalyl chloride dropwise. Gas evolution (SO₂ or CO₂/CO) will be observed.

-

After the addition, allow the mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (as monitored by TLC or the cessation of gas evolution).

-

-

Removal of Excess Reagent: Remove the solvent and excess thionyl/oxalyl chloride under reduced pressure. Co-evaporation with an anhydrous solvent like toluene can help remove the last traces.[7] The crude 4-nitro-1H-pyrazole-3-carbonyl chloride is typically used in the next step without further purification.

-

Ammonolysis:

-

Dissolve the crude acid chloride in a suitable solvent (e.g., THF, acetone).

-

In a separate flask, place a stirred, ice-cold solution of concentrated ammonium hydroxide.

-

Add the solution of the acid chloride dropwise to the cold ammonium hydroxide solution. Maintain the temperature below 10 °C.

-

A precipitate of the carboxamide product will form immediately.

-

-

Isolation and Purification:

-

Stir the mixture for an additional 30-60 minutes after the addition is complete.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold water and then with a small amount of a cold organic solvent (e.g., ether or cold ethanol) to remove impurities.

-

Dry the final product, this compound, under vacuum.

-

Data Summary

| Step | Starting Material | Key Reagents | Solvent | Typical Temp. | Expected Product | Typical Yield |

| 1. Nitration | 1H-Pyrazole-3-carboxylic acid | Conc. H₂SO₄, Fuming HNO₃ | None | 0-5 °C | 4-Nitro-1H-pyrazole-3-carboxylic acid | >85% |

| 2. Amidation | 4-Nitro-1H-pyrazole-3-carboxylic acid | SOCl₂ or (COCl)₂, NH₄OH | THF or DCM | 0 °C to RT | This compound | >90% |

Trustworthiness: Self-Validating Protocols and Quality Control

The integrity of this synthesis relies on careful monitoring at each stage.

-

Reaction Monitoring: TLC is essential to confirm the consumption of starting material and the formation of the product in both steps. For the nitration step, a mobile phase of ethyl acetate/hexane with a small amount of acetic acid is often effective. For the amidation, ethyl acetate/hexane is suitable.

-

Product Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H NMR: To confirm the structure and the regiochemistry of the nitro group.

-

¹³C NMR: To verify the carbon skeleton.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Melting Point: To assess purity.

-

Conclusion

The synthesis of this compound via nitration of pyrazole-3-carboxylic acid followed by amidation represents a reliable and high-yielding pathway. This method is grounded in fundamental principles of organic chemistry and has been validated in the literature for the production of intermediates in complex drug discovery programs.[3][4] By understanding the causality behind the reaction mechanisms and adhering to rigorous experimental protocols, researchers can efficiently produce this valuable building block for the development of next-generation therapeutics.

References

-

Cui, W., et al. (2020). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 25(18), 4259. [Link]

-

Yin, C., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(22), 5429. [Link]

-

Brain, E. G., & Finar, I. L. (1958). Reactions of phenyl-substituted heterocyclic compounds - 11. Nitrations and brominations of 1-phenylpyrazole derivatives. Canadian Journal of Chemistry, 36(4), 692-696. [Link]

-

Wang, Z., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au, 2(1), 199-207. [Link]

-

SlideShare. (2018). Pyrazole. [Link]

-

Guda, V. K., et al. (2023). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Molecules, 28(14), 5344. [Link]

-

Apaydın, S., et al. (2021). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure, 1244, 130948. [Link]

-

Menpara, K. D., et al. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 7(3), 1334-1339. [Link]

-

Olah, G. A., et al. (2004). Direct nitration of five membered heterocycles. Arkivoc, 2005(4), 43-57. [Link]

-

Cui, W., et al. (2020). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. [Link]

-

Al-Ostoot, F. H., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(22), 6828. [Link]

- Mignani, G., et al. (1995). Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.

Sources

- 1. jocpr.com [jocpr.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 3. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) [mdpi.com]

- 5. eguru.rrbdavc.org [eguru.rrbdavc.org]

- 6. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1H-Pyrazole-3-carboxylic acid, 4-nitro-, methyl ester synthesis - chemicalbook [chemicalbook.com]

The Emergence of a Scaffold: A Technical History of 4-Nitro-1H-pyrazole-3-carboxamide

Abstract

This in-depth technical guide charts the scientific journey of 4-Nitro-1H-pyrazole-3-carboxamide, a molecule that has transitioned from a chemical intermediate to a pivotal scaffold in modern drug discovery. While its precise inaugural synthesis is not prominently documented in contemporary literature, its history is intrinsically linked to the broader evolution of pyrazole chemistry. This guide elucidates the key synthetic transformations that underpin its preparation, its crucial role as a building block for advanced pharmaceutical agents, and the analytical methodologies for its characterization. We will delve into the causality behind the synthetic strategies, provide detailed experimental protocols, and explore its contemporary applications, particularly in the development of targeted cancer therapeutics. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration and utilization of novel heterocyclic compounds.

Introduction: The Pyrazole Core in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has been a cornerstone of medicinal chemistry for over a century, with its origins tracing back to the work of German chemist Ludwig Knorr in 1883.[1] Compounds incorporating this scaffold have demonstrated a vast spectrum of biological activities, leading to the development of numerous successful drugs.[2] The inherent structural features of the pyrazole ring, including its ability to participate in hydrogen bonding and its susceptibility to various chemical modifications, make it a privileged scaffold in drug design.

Within this important class of compounds, this compound (CAS Number: 65190-36-5) has emerged as a particularly valuable intermediate. Its structure, featuring a nitro group that can be readily transformed into an amino group, and a carboxamide moiety that allows for diverse substitutions, provides a versatile platform for the synthesis of complex molecular architectures. This guide will illuminate the path of this compound from its chemical synthesis to its impactful role in the development of next-generation therapeutics.

The Genesis of a Scaffold: Synthesis and Chemical Evolution

The history of this compound is fundamentally a story of synthetic chemistry. Its preparation is a multi-step process that begins with the construction and functionalization of the pyrazole ring.

Building the Foundation: Synthesis of 4-Nitro-1H-pyrazole-3-carboxylic Acid

The immediate precursor to the title compound is 4-Nitro-1H-pyrazole-3-carboxylic acid. The synthesis of this key intermediate is a critical first step. While various methods for the synthesis of nitropyrazoles have been developed over the years, a common modern approach involves the nitration of a pre-existing pyrazole carboxylic acid derivative.

The general strategy for nitration of pyrazoles often employs a mixture of nitric acid and sulfuric acid. However, the regioselectivity of this reaction can be influenced by the substituents already present on the pyrazole ring.

A representative synthetic pathway to 4-Nitro-1H-pyrazole-3-carboxylic acid is outlined below:

The Final Step: Amidation to this compound

The conversion of 4-Nitro-1H-pyrazole-3-carboxylic acid to its corresponding amide is a standard chemical transformation. This is typically achieved by first activating the carboxylic acid, followed by reaction with ammonia or an ammonia equivalent.

Common activating agents include thionyl chloride (SOCl₂) or oxalyl chloride to form the acyl chloride, which is then reacted with ammonia. Alternatively, peptide coupling reagents can be employed for a milder and often more efficient amidation.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

-

4-Nitro-1H-pyrazole-3-carboxylic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Ammonia solution (e.g., 7N in Methanol) or Ammonium hydroxide

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography equipment)

Procedure:

-

Acid Chloride Formation: To a solution of 4-Nitro-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous DCM under an inert atmosphere, slowly add thionyl chloride (1.5 eq) at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

-

Once the starting material is consumed, remove the solvent and excess thionyl chloride under reduced pressure.

-

Amidation: Dissolve the resulting crude acyl chloride in anhydrous DCM and cool to 0 °C.

-

Slowly add a solution of ammonia in methanol (2.0-3.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 1-2 hours, monitoring for the formation of the product.

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound as a solid.

Structure-Activity Relationship (SAR) Insights

The utility of the 4-amino-1H-pyrazole-3-carboxamide scaffold lies in its ability to be systematically modified to probe the structure-activity relationships of kinase inhibitors. The amino group at the 4-position can be functionalized with various aromatic and heteroaromatic systems, while the carboxamide can be coupled with a diverse range of amines. This allows for the fine-tuning of properties such as potency, selectivity, and pharmacokinetic profiles.

| Position | Modification | Impact on Activity |

| 4-Amino Group | Substitution with heterocyclic rings | Influences binding to the hinge region of the kinase |

| 3-Carboxamide | Variation of the amine substituent | Modulates solubility and cell permeability |

| 1-Position (NH) | Alkylation or arylation | Can alter selectivity and pharmacokinetic properties |

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: Identifies the characteristic functional groups, such as the nitro (NO₂) and carboxamide (C=O, N-H) groups.

-

Melting Point: A sharp melting point is indicative of high purity.

Conclusion and Future Perspectives

This compound exemplifies the journey of a molecule from a relatively obscure chemical intermediate to a cornerstone of modern medicinal chemistry. Its synthetic accessibility and the versatility of its functional groups have made it an invaluable tool for the development of targeted therapies. The ongoing exploration of kinase inhibitors and other therapeutic agents will likely continue to uncover new and innovative applications for this important pyrazole derivative. As our understanding of disease biology deepens, the ability to rapidly synthesize and diversify scaffolds like this compound will remain critical to the advancement of human health.

References

- Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). PubMed Central.

- Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC - PubMed Central.

- Review on synthesis of nitropyrazoles.

- US Patent 4,235,995 A - 3-Nitropyrazole derivatives.

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- Synthesis, characterization and biological evaluation of some novel carboxamide deriv

- Synthesis of high-performance insensitive energetic materials based on nitropyrazole and 1,2,4-triazole. New Journal of Chemistry (RSC Publishing).

- Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. J-Stage.

- Current status of pyrazole and its biological activities. PMC - PubMed Central.

Sources

Unlocking Therapeutic Potential: A Technical Guide to the Molecular Targets of 4-Nitro-1H-pyrazole-3-carboxamide Derivatives

Introduction: The Pyrazole-Carboxamide Scaffold as a Privileged Structure in Drug Discovery

The 4-Nitro-1H-pyrazole-3-carboxamide core, while a valuable chemical intermediate, is the foundational building block for a diverse and potent class of therapeutic agents. Its inherent structural features, including hydrogen bond donors and acceptors, and a rigid pyrazole ring, make it a "privileged scaffold" in medicinal chemistry. This guide delves into the key therapeutic targets of its derivatives, providing a comprehensive overview for researchers and drug development professionals. We will explore the mechanistic underpinnings of their activity in oncology, infectious diseases, and other key therapeutic areas, supplemented with actionable experimental protocols and illustrative pathway diagrams.

I. Oncology: Dual Inhibition of Kinases in Acute Myeloid Leukemia (AML)

A significant area of investigation for this compound derivatives is in the treatment of Acute Myeloid Leukemia (AML), a cancer of the blood and bone marrow. These derivatives have been engineered to be potent dual inhibitors of Fms-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs).

Mechanism of Action:

Mutations in the FLT3 receptor are common in AML and lead to its constitutive activation, promoting uncontrolled proliferation and survival of leukemia cells through downstream signaling pathways like RAS/MEK/ERK and PI3K/AKT.[1] CDKs, on the other hand, are crucial for cell cycle progression. The dual inhibition of FLT3 and CDKs by pyrazole-carboxamide derivatives offers a synergistic approach to halt cancer cell proliferation and induce apoptosis.

Key Therapeutic Targets:

-

Fms-like tyrosine kinase 3 (FLT3): A receptor tyrosine kinase involved in the proliferation, differentiation, and survival of hematopoietic stem cells.

-

Cyclin-Dependent Kinase 2 (CDK2) & Cyclin-Dependent Kinase 4 (CDK4): Serine/threonine kinases that regulate the cell cycle.

Data Presentation: Inhibitory Activity of a Lead Compound

| Compound | Target | IC50 (nM) | Cell Line | Cell Viability IC50 (nM) | Reference |

| Flt3-IN-11 | Wild-Type FLT3 | 7.22 | - | - | [1] |

| FLT3-D835Y Mutant | 4.95 | - | - | [1] | |

| FLT3-ITD | - | MV4-11 | 3.2 | [1] |

Experimental Protocols

1. Biochemical FLT3 Kinase Assay (Luminescence-Based)

This assay quantifies the enzymatic activity of purified FLT3 kinase by measuring ATP consumption.

Step-by-Step Methodology:

-

Prepare Reagents:

-

Recombinant human FLT3 (wild-type or mutant).

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).[2]

-

ATP solution.

-

Tyrosine kinase substrate peptide.

-

Test compound (pyrazole-carboxamide derivative) dissolved in DMSO.

-

ADP-Glo™ Kinase Assay kit (or similar).

-

-

Set up the Kinase Reaction:

-

In a 96-well plate, add 5 µL of the test compound at various concentrations.

-

Add 2 µL of FLT3 enzyme.

-

Add 2 µL of the substrate/ATP mix.[2]

-

Incubate at room temperature for 60 minutes.

-

-

Measure ATP Consumption:

-

Data Analysis:

-

Calculate the percentage of ATP consumed relative to a no-inhibitor control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

2. MV4-11 Cell Viability Assay (MTS/XTT Assay)

This cell-based assay determines the effect of the test compound on the proliferation of FLT3-ITD positive MV4-11 cells.[3]

Step-by-Step Methodology:

-

Cell Culture:

-

Culture MV4-11 cells in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% fetal bovine serum (FBS) at 37°C in a 5% CO₂ humidified incubator. Maintain cell density between 3 x 10⁵ and 1 x 10⁶ cells/mL.[3]

-

-

Cell Seeding:

-

Seed MV4-11 cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 90 µL of culture medium.[3]

-

-

Compound Treatment:

-

Prepare serial dilutions of the pyrazole-carboxamide derivative in culture medium.

-

Add 10 µL of the diluted compound to the wells. Include a vehicle control (DMSO).

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[3]

-

-

Assay Development:

-

Add 20 µL of MTS or XTT reagent to each well.

-

Incubate for 1-4 hours at 37°C.[3]

-

-

Data Analysis:

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value.

-

3. Apoptosis Assay (Annexin V-FITC Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.[4]

Step-by-Step Methodology:

-

Cell Treatment:

-

Treat MV4-11 cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24-48 hours).

-

-

Cell Harvesting and Staining:

-

Harvest the cells and wash them with cold PBS.

-